molecular formula C14H13F2NO2 B1612240 (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate CAS No. 458549-24-1

(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate

Katalognummer: B1612240
CAS-Nummer: 458549-24-1
Molekulargewicht: 265.25 g/mol
InChI-Schlüssel: PPRDQADSLCFJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate is an organic compound with the molecular formula C14H13F2NO2 It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of cyano and difluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl esters.

Wissenschaftliche Forschungsanwendungen

(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Wirkmechanismus

The mechanism of action of (4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano and difluorophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexanecarboxylic acid 4-nitrophenyl ester
  • Cyclohexanecarboxylic acid 3-fluorophenyl ester
  • Cyclohexanecarboxylic acid 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester

Uniqueness

(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate is unique due to the presence of both cyano and difluorophenyl groups, which impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

458549-24-1

Molekularformel

C14H13F2NO2

Molekulargewicht

265.25 g/mol

IUPAC-Name

(4-cyano-3,5-difluorophenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H13F2NO2/c15-12-6-10(7-13(16)11(12)8-17)19-14(18)9-4-2-1-3-5-9/h6-7,9H,1-5H2

InChI-Schlüssel

PPRDQADSLCFJCQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F

Kanonische SMILES

C1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.